molecular formula C20H29N3O3 B3003161 N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4-diethoxybenzamide CAS No. 1049442-94-5

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4-diethoxybenzamide

Cat. No.: B3003161
CAS No.: 1049442-94-5
M. Wt: 359.47
InChI Key: MUEAYZGBKDGVPB-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4-diethoxybenzamide is a synthetic organic compound with a complex structure It features a benzamide core substituted with diethoxy groups and a dimethylaminoethyl group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4-diethoxybenzamide typically involves multi-step organic reactions. One common route starts with the preparation of the 3,4-diethoxybenzoyl chloride, which is then reacted with 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethylamine under controlled conditions to form the desired benzamide. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and implementing purification techniques such as recrystallization or chromatography. The process would also involve stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4-diethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially leading to different derivatives.

    Substitution: The benzamide and pyrrole rings can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4-diethoxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving cell signaling and receptor interactions.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4-diethoxybenzamide involves its interaction with molecular targets such as receptors or enzymes. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the benzamide core can fit into specific binding sites. These interactions can modulate biological pathways, leading to various effects depending on the target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4-dimethoxybenzamide
  • N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4-dihydroxybenzamide

Uniqueness

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4-diethoxybenzamide is unique due to the presence of diethoxy groups, which can influence its solubility, reactivity, and interaction with biological targets. Compared to its dimethoxy or dihydroxy analogs, the diethoxy variant may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-3,4-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c1-6-25-18-11-10-15(13-19(18)26-7-2)20(24)21-14-17(22(3)4)16-9-8-12-23(16)5/h8-13,17H,6-7,14H2,1-5H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUEAYZGBKDGVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CN2C)N(C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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